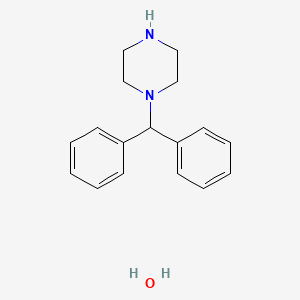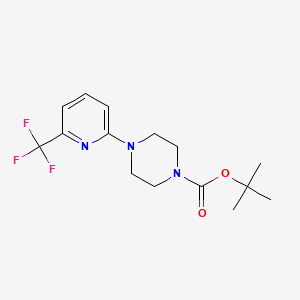
6-Chlor-2-Dimethylamino-4-Trifluormethyl-Nicotinamid
Übersicht
Beschreibung
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a chemical compound with the molecular formula C9H9ClF3N3O . It has an average mass of 267.635 Da and a mono-isotopic mass of 267.038635 Da . This compound is used in scientific research due to its unique properties, making it a valuable tool for various applications, including drug development and understanding biological processes.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide include its molecular formula, molecular weight, and physical state . Detailed information about its melting point, boiling point, density, and other properties may be available from chemical suppliers or databases .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Diese Verbindung mit ihrer Trifluormethylgruppe ist in der pharmazeutischen Industrie von Bedeutung. Das Vorhandensein von Fluoratomen trägt häufig zur biologischen Aktivität von Arzneimitteln bei, wodurch sie lipophiler werden und ihre metabolische Stabilität verbessert wird . Sie wird bei der Synthese verschiedener Arzneimittel eingesetzt und hat aufgrund ihrer einzigartigen chemischen Eigenschaften potenzielle Anwendungen bei der Entwicklung von Behandlungen für Krankheiten.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is based on its ability to inhibit the enzyme PARP. PARP is involved in the repair of DNA damage, which occurs naturally or as a result of exposure to genotoxic agents such as radiation and chemotherapy. Inhibition of PARP by 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide leads to the accumulation of DNA damage, which can cause cell death. This mechanism has been exploited in cancer therapy, where PARP inhibitors such as 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide are used to sensitize cancer cells to chemotherapy and radiation.
Biochemical and Physiological Effects:
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit PARP activity in vitro and in vivo. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has several advantages for lab experiments. It is a potent inhibitor of PARP, which makes it a useful tool for studying DNA repair mechanisms. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has also been shown to have anti-inflammatory properties, which make it a useful tool for studying inflammatory diseases. However, 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to obtain in large quantities. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is also relatively expensive, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide. One direction is to investigate its potential applications in cancer therapy. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation, which makes it a promising candidate for further development. Another direction is to investigate its potential applications in inflammatory diseases. 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Finally, further research is needed to optimize the synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide and to develop more efficient methods for its production.
Eigenschaften
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




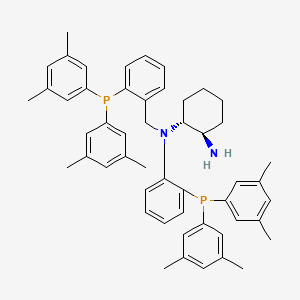
![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
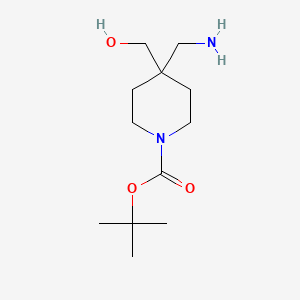
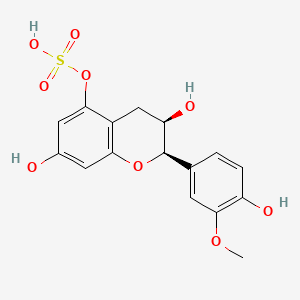
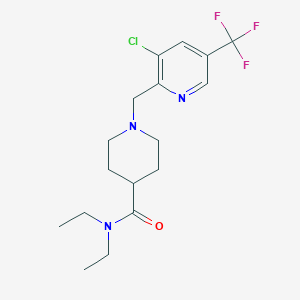
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)





